Cas no 7649-92-5 (2-(4-Fluorobenzoyl)benzoic acid)

2-(4-Fluorobenzoyl)benzoic acid is a fluorinated aromatic compound commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its structure, featuring both a benzoic acid and a fluorobenzoyl moiety, makes it valuable for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The fluorine substitution enhances electronic properties, influencing reactivity and binding interactions in target compounds. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its utility extends to agrochemical and material science research, where fluorinated intermediates are often employed to modify physicochemical properties. Proper handling and storage are recommended to maintain its integrity.
2-(4-Fluorobenzoyl)benzoic acid structure
7649-92-5 structure
商品名:2-(4-Fluorobenzoyl)benzoic acid
CAS番号:7649-92-5
MF:C14H9O3F
メガワット:244.21786
MDL:MFCD00002473
CID:568598
PubChem ID:82099

2-(4-Fluorobenzoyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluorobenzoyl)benzoic acid
    • 2-(4-fluorobenzoyl)-benzoic acid
    • 2-(4-fluorophenylcarbonyl)-benzoic acid
    • 4'-Fluor-benzophenon-carbonsaeure-(2)
    • 4-Fluorobenzophenone-2'-carboxylic acid
    • o-(p-fluorobenzoyl)benzoic acid
    • 2-(4-Fluorophenylcarbonyl)benzoic acid
    • 2-(p-Fluorobenzoyl)benzoic acid
    • NSC 111165
    • SCHEMBL503678
    • CHEMBL82115
    • FJAZVXUPZQSZKI-UHFFFAOYSA-N
    • 2-(4-Fluorophenyl)carbonylbenzoic Acid
    • MFCD00002473
    • WL3
    • NS00046817
    • VU0549337-1
    • BDBM50129032
    • F9995-0299
    • 2-(4-Fluoro-benzoyl)-benzoic acid
    • CCG-241973
    • Oprea1_727821
    • DTXSID40227294
    • EN300-24482
    • EINECS 231-604-4
    • 7649-92-5
    • CS-0038108
    • Q27467307
    • 2-(4-Fluorobenzoyl)benzoic acid, 97%
    • A838725
    • Maybridge1_003112
    • Z111456674
    • AKOS001423835
    • NSC-111165
    • W12929
    • NSC111165
    • HMS550F10
    • TS-03386
    • 2-[(4-fluorophenyl)carbonyl]benzoic acid
    • FT-0636542
    • 2-(4-Fluorobenzoyl)benzoicacid
    • DB-019450
    • DTXCID40149785
    • MDL: MFCD00002473
    • インチ: InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
    • InChIKey: FJAZVXUPZQSZKI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O

計算された属性

  • せいみつぶんしりょう: 244.05400
  • どういたいしつりょう: 244.054
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 54.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.325±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 138-140 °C (lit.)
  • ふってん: 443.1°Cat760mmHg
  • フラッシュポイント: 221.7°C
  • 屈折率: 1.599
  • ようかいど: ほとんど溶けない(0.076 g/l)(25ºC)、
  • PSA: 54.37000
  • LogP: 2.75490
  • ようかいせい: 未確定

2-(4-Fluorobenzoyl)benzoic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

2-(4-Fluorobenzoyl)benzoic acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

2-(4-Fluorobenzoyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24482-5.0g
2-(4-fluorobenzoyl)benzoic acid
7649-92-5 95%
5.0g
$65.0 2024-06-19
TRC
F588685-500mg
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5
500mg
$75.00 2023-05-18
TRC
F588685-2.5g
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5
2.5g
$144.00 2023-05-18
Life Chemicals
F9995-0299-0.25g
2-(4-fluorobenzoyl)benzoic acid
7649-92-5 95%
0.25g
$24.0 2023-09-05
Fluorochem
065765-5g
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5 97%
5g
£120.00 2022-03-01
eNovation Chemicals LLC
D766558-1g
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5 95%
1g
$175 2024-06-07
TRC
F588685-100mg
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5
100mg
$64.00 2023-05-18
eNovation Chemicals LLC
D766558-5g
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5 95%
5g
$475 2024-06-07
TRC
F588685-1g
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5
1g
$ 90.00 2022-06-05
Fluorochem
065765-25g
2-(4-Fluorobenzoyl)benzoic acid
7649-92-5 97%
25g
£374.00 2022-03-01

2-(4-Fluorobenzoyl)benzoic acidに関する追加情報

2-(4-Fluorobenzoyl)benzoic Acid: A Comprehensive Overview of CAS No. 7649-92-5

2-(4-Fluorobenzoyl)benzoic acid (CAS No. 7649-92-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4'-fluorobenzophenone-2-carboxylic acid, is characterized by its unique structure, which includes a fluoro-substituted benzoyl group and a carboxylic acid moiety. These structural features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and bioactive compounds.

The chemical structure of 2-(4-Fluorobenzoyl)benzoic acid is represented by the formula C14H10FO3. The presence of the fluorine atom in the para position of the benzoyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design and synthesis. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles, which are crucial factors in the development of effective pharmaceuticals.

In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 2-(4-Fluorobenzoyl)benzoic acid. Research has shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-Fluorobenzoyl)benzoic acid possesses potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-(4-Fluorobenzoyl)benzoic acid has also shown potential as an anti-cancer agent. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and proliferation. These findings suggest that 2-(4-Fluorobenzoyl)benzoic acid could be developed into a novel therapeutic agent for cancer treatment.

In addition to its biological activities, 2-(4-Fluorobenzoyl)benzoic acid has been explored for its anti-microbial properties. Research has shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell death. This property makes 2-(4-Fluorobenzoyl)benzoic acid a potential candidate for the development of new antibiotics to combat drug-resistant bacterial infections.

The synthesis of 2-(4-Fluorobenzoyl)benzoic acid has been extensively studied, with several efficient routes reported in the literature. One common method involves the condensation of 4-fluorobenzoyl chloride with salicylic acid in the presence of a base such as triethylamine or pyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, yielding high yields of the desired product. Other synthetic approaches include microwave-assisted synthesis and catalytic methods using metal complexes such as palladium or copper catalysts.

The physical properties of 2-(4-Fluorobenzoyl)benzoic acid, including its melting point (185-187°C), solubility in organic solvents, and stability under various conditions, have been well-characterized. These properties are important for optimizing its use in pharmaceutical formulations and ensuring its stability during storage and transportation.

In conclusion, 2-(4-Fluorobenzoyl)benzoic acid (CAS No. 7649-92-5) is a multifunctional compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into the mechanisms of action and potential therapeutic uses of this compound, highlighting its significance in modern drug discovery efforts.

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